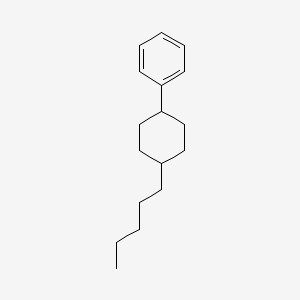
Methyl 5-bromo-2-chlorobenzoate
概要
説明
Methyl 5-bromo-2-chlorobenzoate is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.489 Da and a monoisotopic mass of 247.923965 Da . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2-chlorobenzoate consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The exact positions of these substituents on the benzene ring can be determined from the name of the compound: the bromo group is on the 5th carbon, the chloro group is on the 2nd carbon, and the methoxy group is attached to the carboxylic acid group.Physical And Chemical Properties Analysis
Methyl 5-bromo-2-chlorobenzoate has a molecular weight of 249.49 g/mol . It is a solid or semi-solid or lump or liquid at room temperature . The compound is slightly soluble in water .科学的研究の応用
Chemical Synthesis and Modification
Intermediate for Pharmaceutical Synthesis : Methyl 5-bromo-2-chlorobenzoate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor in the production of diclofenac sodium, a widely used anti-inflammatory drug. The compound is obtained through oxidation processes, such as the oxidation of 2-chlorotoluene with ozone, to yield 2-chlorobenzoic acid, which is subsequently used in diclofenac sodium synthesis (Bushuiev, Halstian, & Kotova, 2020).
Component in Organic Synthesis : The compound is used in Meerwein reactions for synthesizing various organic molecules. For example, methyl 3-aryl-2-bromo-2-chloropropanoates can be prepared from methyl 2-chloroacrylate and arenediazonium salts under copper(II) bromide catalysis. These molecules are valuable in constructing complex organic structures not easily accessible by other methods (Ostapiuk et al., 2021).
Material Science and Engineering
- Corrosion Inhibition : Methyl 5-bromo-2-chlorobenzoate derivatives have been explored for their potential in inhibiting corrosion, particularly in carbon steel. For example, certain Schiff bases synthesized from this compound demonstrate significant corrosion inhibition properties in acidic media containing chloride, which can be valuable in industrial applications where metal preservation is critical (El-Lateef et al., 2015).
Environmental Applications
- Fumigant Degradation : Methyl 5-bromo-2-chlorobenzoate is relevant in environmental applications, particularly in the degradation of fumigants like methyl bromide. Research has been conducted on methods for the destruction of methyl bromide sorbed to activated carbon, which is crucial for mitigating its environmental impact. This research is pertinent given the role of methyl bromide in stratospheric ozone depletion (Yang, Li, Walse, & Mitch, 2015).
Biological Applications
- Anticancer Research : A heterocyclic compound synthesized from methyl 5-bromo-2-chlorobenzoate has been studied for its anticancer activity, particularly against human lung adenocarcinoma cells. This demonstrates the potential of derivatives of this compound in the development of new anticancer drugs (Shi et al., 2020).
作用機序
Safety and Hazards
Methyl 5-bromo-2-chlorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
特性
IUPAC Name |
methyl 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGGQQIXPPXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357071 | |
| Record name | methyl 5-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chlorobenzoate | |
CAS RN |
251085-87-7 | |
| Record name | Methyl 5-bromo-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251085-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-bromo-2-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


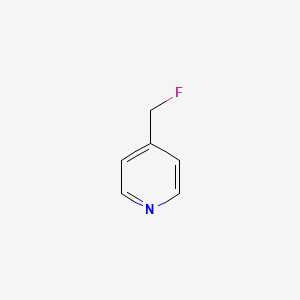

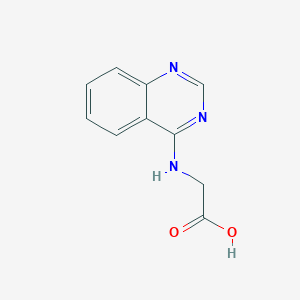
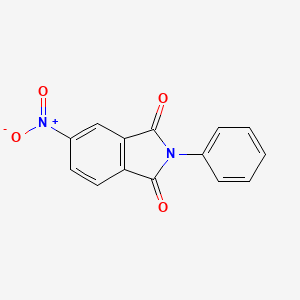
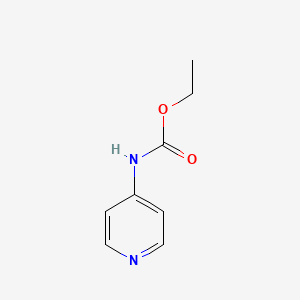

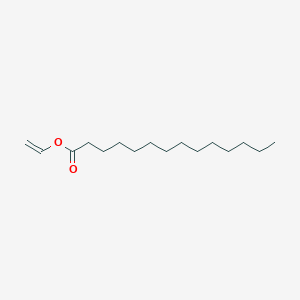


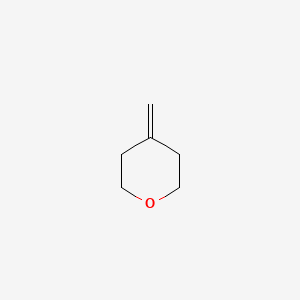

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
